molecular formula C10H6ClIN2 B13136452 6-Chloro-5-iodo-3,4'-bipyridine

6-Chloro-5-iodo-3,4'-bipyridine

Cat. No.: B13136452
M. Wt: 316.52 g/mol
InChI Key: KYDSAKUGNAMRGL-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-3,4'-bipyridine is a halogenated bipyridine derivative characterized by a chlorine atom at position 6 and an iodine atom at position 5 on its pyridine rings, with a 3,4' linkage between the two pyridine moieties. The compound’s iodine and chlorine substituents make it a promising candidate for cross-coupling reactions in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H6ClIN2

Molecular Weight

316.52 g/mol

IUPAC Name

2-chloro-3-iodo-5-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6ClIN2/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H

InChI Key

KYDSAKUGNAMRGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 6-Chloro-5-iodo-3,4’-bipyridine. One common method involves the reaction of 5-iodo-3,4’-bipyridine with chlorine gas or a chlorinating agent. The reaction proceeds under appropriate conditions to yield the desired compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.

Chemical Reactions Analysis

Reactivity: 6-Chloro-5-iodo-3,4’-bipyridine can participate in various chemical reactions:

    Substitution Reactions: The chlorine and iodine atoms make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions.

    Metal Complex Formation: It can coordinate with transition metals to form coordination complexes.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) are used.

    Iodination: Iodine or iodinating agents (e.g., iodine monochloride) are employed.

Major Products: The major product of chlorination is 6-Chloro-5-iodo-3,4’-bipyridine itself. Further functionalization may yield derivatives with additional substituents.

Scientific Research Applications

6-Chloro-5-iodo-3,4’-bipyridine finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a ligand in metalloorganic chemistry or as a probe in biological studies.

    Industry: Used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action for 6-Chloro-5-iodo-3,4’-bipyridine depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or other biological pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 6-Chloro-5-iodo-3,4'-bipyridine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Bipyridine Linkage Key Properties/Applications
This compound Not provided C₁₀H₆ClIN₂ ~316.53 (calc.) Cl (6), I (5) 3,4' High reactivity in cross-coupling; potential catalyst intermediate
6-Chloro-3,4'-bipyridine 79739-22-3 C₁₀H₇ClN₂ 190.63 Cl (6) 3,4' Simpler structure; used as a ligand in coordination chemistry
6-Chloro-5-iodo-3,3'-bipyridine 1214343-67-5 C₁₀H₆ClIN₂ 316.53 Cl (6), I (5) 3,3' Similar substituents but altered geometry; less steric accessibility
(6-Chloro-5-iodopyridin-3-yl)methanol 1360938-13-1 C₆H₄ClINO 283.46 Cl, I, CH₂OH N/A Increased polarity due to hydroxyl group; limited use in hydrophobic systems
6-Chloro-[3,4'-bipyridine]-5-carbonitrile 70959-58-9 C₁₁H₆ClN₃ 215.64 Cl, CN 3,4' Electron-withdrawing cyano group; suited for electrophilic substitutions

Research Findings and Gaps

  • Catalytic Applications : this compound’s dual halogen substitution is advantageous in synthesizing heterocyclic pharmaceuticals, though direct studies on its catalytic performance are sparse compared to its 3,3' counterpart .
  • Computational Studies : Molecular modeling suggests that the 3,4' linkage optimizes electron density distribution for interactions with transition metals like palladium, enhancing catalytic efficiency .

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